
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common route involves the Diels-Alder reaction between a diene and a dienophile, followed by oxidation and carboxylation steps to introduce the carboxylic acid groups. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclohexene ring can undergo conformational changes that affect its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6,6-Trimethylcyclohex-3-ene-1-carboxylic acid
- 2,6,6-Trimethylcyclohex-3-ene-1,1-dimethylcarboxylate
- 2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxamide
Uniqueness
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
799854-41-4 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
2,6,6-trimethylcyclohex-3-ene-1,1-dicarboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-7-5-4-6-10(2,3)11(7,8(12)13)9(14)15/h4-5,7H,6H2,1-3H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
FHDXQKFOBIHYRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CCC(C1(C(=O)O)C(=O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


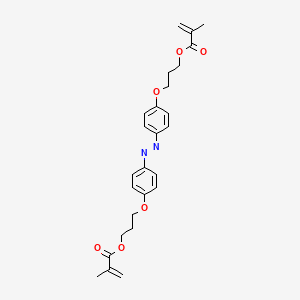
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)
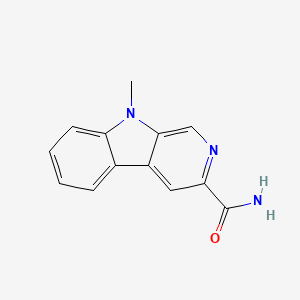
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
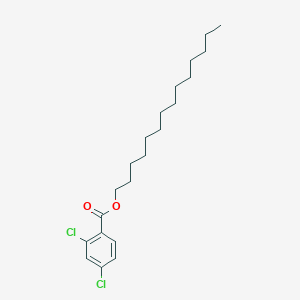
![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)


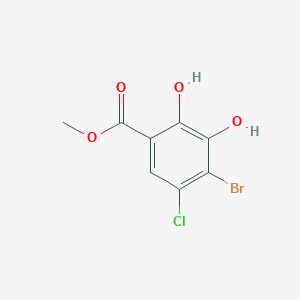
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)

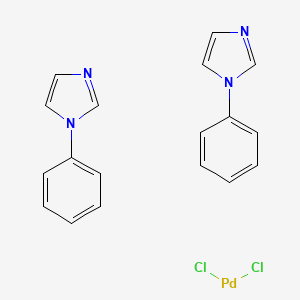
![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
